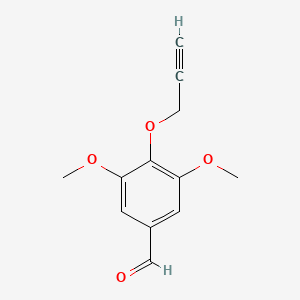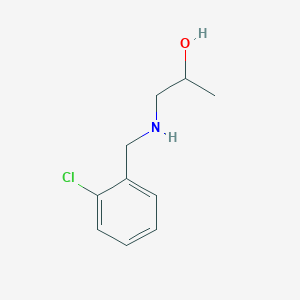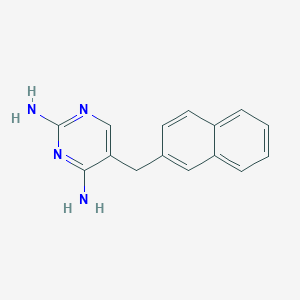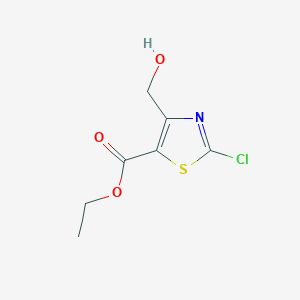
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is a heterocyclic compound that features an isochromenone core with an epoxide ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one typically involves the formation of the isochromenone core followed by the introduction of the epoxide ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isochromenone structure. The epoxide ring can then be introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, allowing for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the epoxide ring or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds.
科学研究应用
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one exerts its effects depends on its interaction with molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. This reactivity makes it useful in the study of enzyme inhibition and protein modification.
相似化合物的比较
Similar Compounds
Coumarins: These compounds share the isochromenone core and have similar biological activities.
Epoxides: Compounds with epoxide rings exhibit similar reactivity and can undergo analogous chemical reactions.
Isochromenones: Other derivatives of isochromenone may have different substituents but share the core structure.
Uniqueness
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to the combination of the isochromenone core and the epoxide ring, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-9-5-8(11-6-14-11)2-3-10(9)12(13)15-7/h2-3,5,7,11H,4,6H2,1H3 |
InChI 键 |
GDYZAIROCXYGSI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2)C3CO3)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)


![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)


![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
